molecular formula C20H16ClFN2O4S B7693169 N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide

N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide

Cat. No.: B7693169
M. Wt: 434.9 g/mol
InChI Key: HUIAYYYLQUKNAC-UHFFFAOYSA-N
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Description

N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide group attached to a sulfamoyl-substituted phenyl ring, which is further substituted with chloro and fluoro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.

    Coupling with Methoxyphenyl Derivative: The sulfamoyl chloride intermediate is then reacted with 2-methoxyphenylamine under basic conditions to form the sulfamoyl-substituted phenyl derivative.

    Benzamide Formation: Finally, the sulfamoyl-substituted phenyl derivative is coupled with benzoyl chloride in the presence of a base such as triethylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl and methoxy groups, resulting in the formation of sulfoxides, sulfones, and demethylated products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines.

Scientific Research Applications

N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes, enzyme activity, and signal transduction pathways.

    Materials Science: Due to its unique chemical structure, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Analytical Chemistry: The compound is used as a reference standard in analytical methods, including chromatography and spectroscopy, to study its chemical properties and behavior under different conditions.

Mechanism of Action

The mechanism of action of N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to modulation of cellular signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it exerts its therapeutic effects in conditions such as cancer, inflammation, and infectious diseases.

Comparison with Similar Compounds

N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide and ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate share structural similarities.

    Uniqueness: The presence of the benzamide group and the specific substitution pattern on the phenyl ring make this compound unique. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4S/c1-28-19-10-8-15(12-18(19)23-20(25)13-5-3-2-4-6-13)29(26,27)24-14-7-9-17(22)16(21)11-14/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIAYYYLQUKNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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